molecular formula C22H25N3O4S2 B2773180 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 850782-18-2

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2773180
CAS No.: 850782-18-2
M. Wt: 459.58
InChI Key: YLNLWJWRWJRLLW-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-14-5-10-19-20(11-14)30-22(24(19)4)23-21(26)17-6-8-18(9-7-17)31(27,28)25-12-15(2)29-16(3)13-25/h5-11,15-16H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNLWJWRWJRLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety linked to a sulfonamide group and a morpholine derivative, contributing to its unique biological properties. Its molecular formula is C22H25N3O3SC_{22}H_{25}N_{3}O_{3}S with a molecular weight of approximately 443.58 g/mol. The structural arrangement enhances its interaction with various biological targets, making it a promising candidate for drug development.

Synthesis

The synthesis of this compound typically involves:

  • Condensation Reactions : The thiazole derivative is synthesized via the condensation of 3,6-dimethylbenzo[d]thiazol-2(3H)-one with morpholine sulfonamide under reflux conditions in an appropriate solvent.
  • Multicomponent Reactions : This method allows for the simultaneous formation of multiple bonds in one pot, improving yields.
  • Post-synthetic Modifications : These can introduce or modify functional groups to enhance biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities across various domains:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against bacteria and fungi, suggesting potential applications in treating infections .
  • Antitumor Activity : Benzothiazole derivatives are recognized for their anticancer properties. The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects : Compounds similar to this thiazole derivative have been investigated for their neuroprotective effects in neurodegenerative diseases like Alzheimer's disease. They may function as multitargeted-directed ligands (MTDLs), inhibiting key enzymes associated with neurodegeneration .

The mechanism of action involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and are often dysregulated in neurodegenerative diseases .
  • Receptor Modulation : It may interact with various receptors, modulating signaling pathways that influence cellular responses .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related thiazole derivatives against several pathogens, demonstrating significant inhibition zones and minimum inhibitory concentrations (MICs) .
    CompoundPathogenMIC (µg/mL)
    Compound AE. coli32
    Compound BS. aureus16
  • Anticancer Activity : Another research project focused on the anticancer potential of benzothiazole derivatives, where the compound exhibited IC50 values indicating effective cytotoxicity against various cancer cell lines .
    Cell LineIC50 (µM)
    HeLa5.5
    MCF-78.0
  • Neuroprotective Studies : A recent investigation into the neuroprotective properties highlighted that compounds with similar structures could significantly reduce oxidative stress markers in neuronal cells .

Q & A

Basic: Synthesis and Characterization

Q: How is (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide synthesized, and what analytical techniques confirm its purity and structure? A: The synthesis typically involves:

Cyclization : Reacting 2-aminothiophenol derivatives with a carbonyl source (e.g., aldehydes) under acidic conditions to form the benzo[d]thiazole core .

Sulfonylation : Introducing the 2,6-dimethylmorpholino sulfonyl group via coupling reactions (e.g., using sulfonyl chlorides) .

Purification : Chromatography (HPLC) or recrystallization to isolate the (E)-isomer .
Characterization :

  • NMR (¹H/¹³C) confirms regiochemistry and substituent positions .
  • Mass spectrometry validates molecular weight .
  • HPLC assesses purity (>95%) .

Basic: Solubility and Physicochemical Properties

Q: What are the solubility characteristics and physicochemical properties of this compound, and how do they influence experimental design? A:

  • Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; limited aqueous solubility (logP ~3.5) .
  • Implications :
    • Use DMSO for in vitro assays (≤0.1% to avoid cytotoxicity).
    • For in vivo studies, employ surfactants (e.g., Cremophor EL) or nanoformulations .
  • Stability : Sensitive to light and humidity; store desiccated at -20°C .

Advanced: Reaction Optimization

Q: How can reaction conditions be optimized to improve the yield and regioselectivity during the sulfonylation step? A:

  • Temperature : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
  • Solvent : Use anhydrous DMF for better sulfonylation efficiency .
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Advanced: SAR Studies

Q: What structural modifications of the benzo[d]thiazole core and sulfonylmorpholino group enhance biological activity, based on SAR studies? A:

  • Benzo[d]thiazole modifications :
    • 3,6-Dimethyl groups : Improve metabolic stability compared to ethyl/allyl substituents .
    • Nitro/chloro substituents at position 6 enhance anticancer activity but reduce solubility .
  • Sulfonylmorpholino group :
    • 2,6-Dimethyl configuration increases target affinity (e.g., HDAC inhibition) compared to unsubstituted morpholino .
  • Method : Use molecular docking (AutoDock Vina) and in vitro kinase assays to validate modifications .

Advanced: Data Contradiction

Q: How should researchers address contradictions between in vitro and in vivo efficacy data for this compound? A:

  • Pharmacokinetic (PK) profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may reduce activity in vivo .
  • Dose adjustment : Optimize dosing regimens (e.g., sustained-release formulations) to match in vitro IC₅₀ values .

Advanced: Target Identification

Q: What methodologies are recommended for identifying the primary biological targets of this compound? A:

  • Biochemical : Surface plasmon resonance (SPR) or thermal shift assays (CETSA) to screen protein binding .
  • Genetic : CRISPR-Cas9 knockout screens to identify sensitizing targets .
  • Computational : Reverse docking against databases like PDB or ChEMBL .

Advanced: Computational Modeling

Q: How can molecular docking and dynamics simulations predict the binding mode of this compound with potential therapeutic targets? A:

  • Docking : Use AutoDock or Glide to model interactions with HDACs or kinases; prioritize poses with strong hydrogen bonding to the sulfonyl group .
  • MD simulations : Run 100-ns simulations (GROMACS) to assess stability of the ligand-target complex; analyze RMSD and binding free energy (MM-PBSA) .

Advanced: Isomer Activity

Q: What are the pharmacological implications of the (E)-isomer configuration compared to (Z)-isomers in this compound class? A:

  • (E)-isomer : Exhibits higher conformational rigidity, enhancing target selectivity (e.g., 10-fold higher HDAC inhibition vs. (Z)-isomer) .
  • Validation : Compare isomers via X-ray crystallography and in vitro cytotoxicity assays .

Advanced: Synergistic Effects

Q: How can synergistic effects between this compound and existing therapeutic agents be systematically evaluated? A:

  • Combination index (CI) : Use the Chou-Talalay method with fixed-ratio designs (e.g., 1:1 to 1:4) in cancer cell lines .
  • Transcriptomics : RNA-seq to identify pathways enhanced by co-treatment (e.g., apoptosis via Bcl-2 downregulation) .

Advanced: Stability and Degradation

Q: What strategies are effective in improving the chemical stability of this compound under physiological conditions? A:

  • Excipient screening : Co-formulate with cyclodextrins to protect the sulfonyl group from hydrolysis .
  • Lyophilization : Prepare stable lyophilized powders for long-term storage .
  • pH adjustment : Buffered solutions (pH 6.5–7.0) minimize degradation in aqueous media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.